Cas no 1070969-17-3 (Ilaprazole-d3)

イラプラゾール-d3(Ilaprazole-d3)は、安定同位体で標識されたプロトンポンプ阻害剤(PPI)の一種であり、主に胃酸分泌抑制に関与する薬剤です。この化合物は、水素原子の3つが重水素(デューテリウム)に置換された構造を持ち、質量分析などの分析化学的手法における内部標準物質として高い有用性を発揮します。イラプラゾール-d3は、代謝研究や薬物動態解析において、感度と精度を向上させるために使用されます。その安定性と特異性により、臨床試験や薬理学的評価において信頼性の高いデータ取得を可能にします。

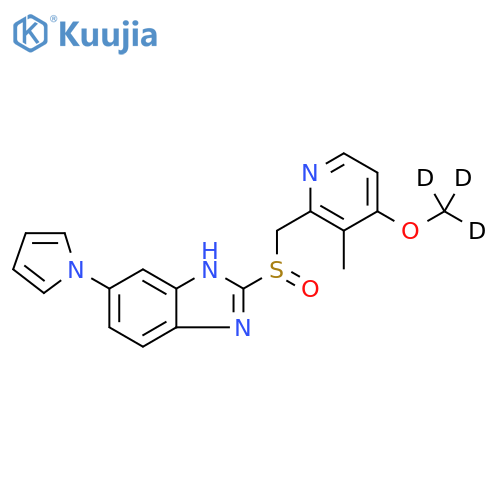

Ilaprazole-d3 structure

商品名:Ilaprazole-d3

CAS番号:1070969-17-3

MF:C19H15D3N4O2S

メガワット:369.46

CID:5147735

Ilaprazole-d3 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole, 2-[[[4-(methoxy-d3)-3-methyl-2-pyridinyl]methyl]sulfinyl]-6-(1H-pyrrol-1-yl)-

- Ilaprazole-d3

-

- インチ: 1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)/i2D3

- InChIKey: HRRXCXABAPSOCP-BMSJAHLVSA-N

- ほほえんだ: S(C1=NC2=CC=C(N3C=CC=C3)C=C2N1)(=O)CC1N=CC=C(OC([2H])([2H])[2H])C=1C

Ilaprazole-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I266402-10mg |

Ilaprazole-d3 |

1070969-17-3 | 10mg |

$ 1608.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488066-1mg |

Ilaprazole-d3, |

1070969-17-3 | 1mg |

¥2858.00 | 2023-09-05 | ||

| TRC | I266402-1mg |

Ilaprazole-d3 |

1070969-17-3 | 1mg |

$ 205.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488066-1 mg |

Ilaprazole-d3, |

1070969-17-3 | 1mg |

¥2,858.00 | 2023-07-11 |

Ilaprazole-d3 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1070969-17-3 (Ilaprazole-d3) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量